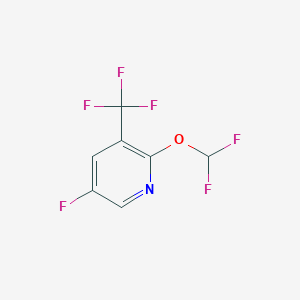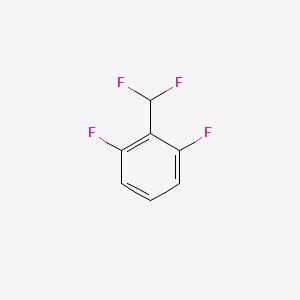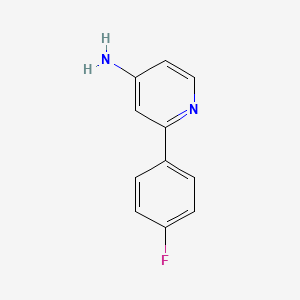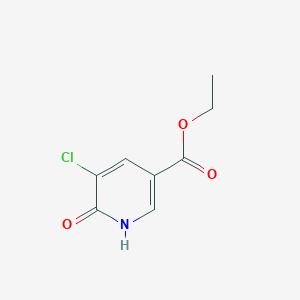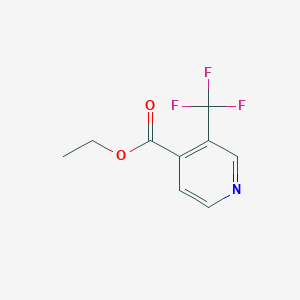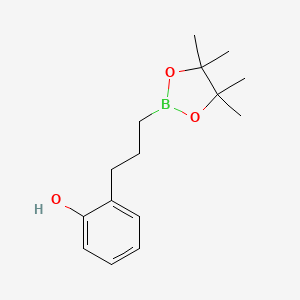
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol
Vue d'ensemble
Description
“2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol” is a chemical compound. It contains a phenol group attached to a propyl chain, which is further connected to a tetramethyl-1,3,2-dioxaborolane group . This compound is often used in the field of organic synthesis .
Synthesis Analysis
The synthesis of this compound can involve the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Another common method for its preparation is the reaction of hydrogen tetramethyldiborane with bromobenzene .Molecular Structure Analysis
The molecular structure of this compound includes a phenol group, a propyl chain, and a tetramethyl-1,3,2-dioxaborolane group . The empirical formula is C12H17BO2 .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 204.07, a density of 0.99±0.1 g/cm3 (Predicted), a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), and a refractive index of 1.49 .Applications De Recherche Scientifique
Use in Boron Neutron Capture Therapy
Boron neutron capture therapy is a type of radiation therapy used for treating cancer . The boron compounds are used because they have a high cross-section for thermal neutrons, making them ideal for this type of therapy .
Use in Drug Delivery Systems
These compounds have been used to develop reactive oxygen species (ROS)-responsive drug delivery systems . For example, hyaluronic acid (HA) has been structurally modified with phenylboronic acid pinacol ester to form a drug delivery system . This system can rapidly release drugs in a ROS environment, which is beneficial for treating diseases like periodontitis .
Use in Proteomics Research
“3-(2-Hydroxyphenyl)propylboronic acid pinacol ester” is used in proteomics research . Proteomics is the large-scale study of proteins, and these compounds can be used to study protein structure and function .
Use in Synthesis of Indolo-fused Heterocyclic Inhibitors
These compounds have been used in the synthesis of indolo-fused heterocyclic inhibitors of the polymerase enzyme of hepatitis C . This could potentially lead to new treatments for hepatitis C .
Use in Studies of Pi-interactions and Electronic Structure
These compounds have been used in studies of pi-interactions, electronic structure, and transient UV absorption of subphthalocyanine-borate-bridged ferrocene-fullerene conjugates . These studies can provide valuable insights into the properties of these materials .
Use in Synthesis of Subphthalocyanine and Fused-ring Nicotine Derivatives
These compounds have been used in the synthesis of subphthalocyanine and fused-ring nicotine derivatives . These derivatives could have potential applications in various fields, including materials science and medicinal chemistry .
Use in Suzuki-Miyaura Coupling Reactions
Phenylboronic acid pinacol ester, a related compound, has been used as a substrate in Suzuki-Miyaura coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to synthesize biaryls, an important class of compounds in organic chemistry .
Use in Preparation of Sulfinamide Derivatives
Phenylboronic acid pinacol ester has been used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate . Sulfinamides are used in the synthesis of various pharmaceuticals .
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-14(2)15(3,4)19-16(18-14)11-7-9-12-8-5-6-10-13(12)17/h5-6,8,10,17H,7,9,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYHREMMWZUJJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674695 | |
| Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)phenol | |
CAS RN |
1073355-25-5 | |
| Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B1393061.png)
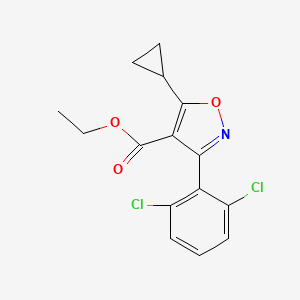
![3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1393064.png)
![[1-(Pyrazin-2-yl)piperidin-4-yl]methanol](/img/structure/B1393068.png)
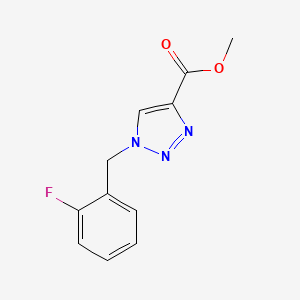
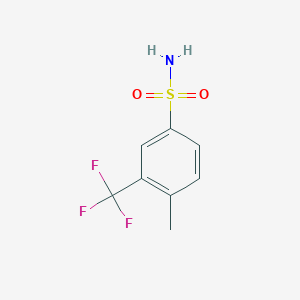
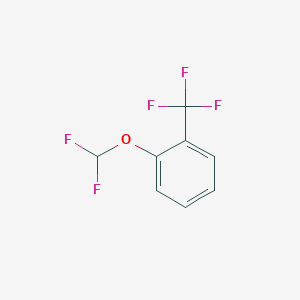
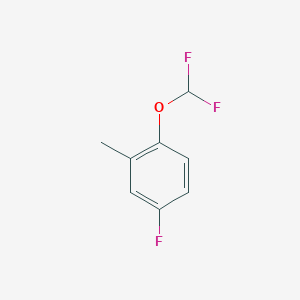
![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one](/img/structure/B1393077.png)
